Cas no 2006189-06-4 (3-methyl-2-oxa-7-azaspiro4.4nonane)

3-Methyl-2-oxa-7-azaspiro[4.4]nonane is a spirocyclic compound featuring both oxygen and nitrogen heteroatoms within its fused ring structure. Its unique spirocyclic architecture imparts rigidity and stereochemical control, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both ether and amine functionalities enhances its versatility as a building block for complex molecular frameworks. The compound's stability and well-defined stereochemistry are advantageous for applications requiring precise structural motifs. Its synthetic utility is further underscored by its compatibility with a range of reaction conditions, enabling efficient derivatization for target-oriented synthesis.
3-methyl-2-oxa-7-azaspiro4.4nonane structure
2006189-06-4 structure
Product Name:3-methyl-2-oxa-7-azaspiro4.4nonane
CAS No:2006189-06-4
MF:C8H15NO
MW:141.210802316666
MDL:MFCD33551610
CID:5616644
PubChem ID:155885453
Update Time:2025-06-08

3-methyl-2-oxa-7-azaspiro4.4nonane Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl 2-Oxa-7-azaspiro[4.4]nonane
    • 2-Oxa-7-azaspiro[4.4]nonane, 3-methyl-
    • AMY21758
    • 2006189-06-4
    • 3-methyl-2-oxa-7-azaspiro[4.4]nonane
    • EN300-3127136
    • 3-methyl-2-oxa-7-azaspiro4.4nonane
    • MDL: MFCD33551610
    • Inchi: 1S/C8H15NO/c1-7-4-8(6-10-7)2-3-9-5-8/h7,9H,2-6H2,1H3
    • InChI Key: JSLRCXOKKHZXMO-UHFFFAOYSA-N
    • SMILES: O1C(C)CC2(C1)CNCC2

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.01±0.1 g/cm3(Predicted)
  • Boiling Point: 217.1±23.0 °C(Predicted)
  • pka: 10.99±0.40(Predicted)

3-methyl-2-oxa-7-azaspiro4.4nonane Pricemore >>

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Additional information on 3-methyl-2-oxa-7-azaspiro4.4nonane

Recent Advances in the Study of 3-methyl-2-oxa-7-azaspiro[4.4]nonane (CAS: 2006189-06-4) and Its Applications in Chemical Biology and Medicine

The compound 3-methyl-2-oxa-7-azaspiro[4.4]nonane (CAS: 2006189-06-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This research briefing aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a scaffold for drug development.

Recent studies have highlighted the synthetic accessibility of 3-methyl-2-oxa-7-azaspiro[4.4]nonane, with several efficient routes reported in the literature. A notable approach involves the use of catalytic asymmetric synthesis, which enables the production of enantiomerically pure forms of the compound. This is particularly important given the increasing emphasis on chirality in drug development, where different enantiomers can exhibit vastly different biological activities and pharmacokinetic properties.

In terms of biological activity, preliminary screening has revealed that 3-methyl-2-oxa-7-azaspiro[4.4]nonane exhibits promising activity against certain neurological targets. Specifically, it has shown moderate affinity for GABA receptors, suggesting potential applications in the treatment of anxiety disorders and epilepsy. Additionally, molecular docking studies indicate that the compound's rigid spirocyclic structure may allow it to interact with protein binding sites that are typically challenging to target with more flexible molecules.

One of the most exciting developments is the use of 3-methyl-2-oxa-7-azaspiro[4.4]nonane as a building block for more complex pharmaceutical compounds. Its spirocyclic core provides a three-dimensional framework that can be functionalized at multiple positions, offering medicinal chemists a versatile platform for drug design. Recent work has demonstrated successful derivatization at both the nitrogen and oxygen atoms, leading to compounds with improved pharmacological profiles.

From a drug delivery perspective, the physicochemical properties of 3-methyl-2-oxa-7-azaspiro[4.4]nonane make it particularly interesting. Its balanced lipophilicity and moderate molecular weight suggest good membrane permeability, while the presence of heteroatoms provides opportunities for hydrogen bonding with biological targets. These characteristics position the compound favorably for oral bioavailability, a crucial factor in drug development.

Looking forward, several research groups are investigating the incorporation of 3-methyl-2-oxa-7-azaspiro[4.4]nonane into larger molecular architectures, including macrocycles and protein-protein interaction inhibitors. The compound's constrained geometry may help address some of the challenges associated with targeting traditionally "undruggable" proteins. Furthermore, computational studies are underway to better understand its conformational preferences and how these might influence biological activity.

In conclusion, 3-methyl-2-oxa-7-azaspiro[4.4]nonane (CAS: 2006189-06-4) represents a promising scaffold in medicinal chemistry with multiple potential applications. Its synthetic accessibility, interesting biological activity, and versatility as a building block make it worthy of continued investigation. Future research directions likely include more extensive biological screening, optimization of its pharmacological properties, and exploration of its use in fragment-based drug discovery approaches.

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